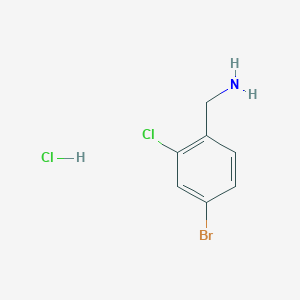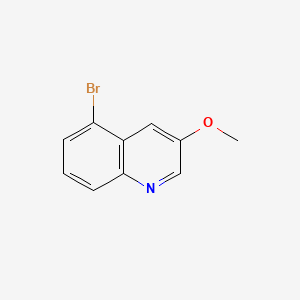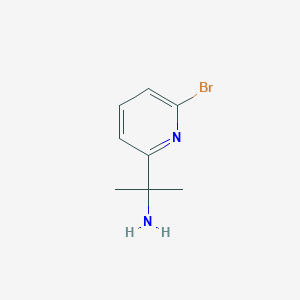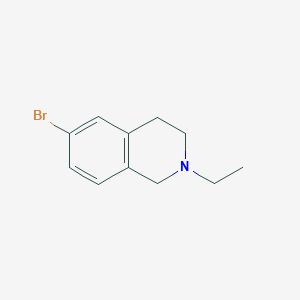
(4-Bromo-2-chlorophenyl)methanamine hydrochloride
Overview
Description
“(4-Bromo-2-chlorophenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C7H8BrCl2N . It has a molecular weight of 256.96 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7BrClN.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3H,4,10H2;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
1. Environmental Impact and Transformation
One significant area of research related to compounds similar to (4-Bromo-2-chlorophenyl)methanamine hydrochloride is their environmental impact and transformation. For example, the degradation of benzophenone-3 in chlorinated seawater swimming pools, a process involving bromine, has been studied. This research is crucial in understanding how similar compounds react with bromine in various environmental settings, potentially forming more toxic byproducts (Manasfi et al., 2015).
2. Photochemical Decomposition Studies
Another relevant research application is the study of photochemical decomposition. For instance, the photochemical degradation of polybrominated diphenyl ethers in methanol/water has been examined. This research offers insights into how bromine-containing compounds like this compound might behave under exposure to UV light, influencing their environmental persistence and breakdown pathways (Eriksson et al., 2004).
3. Antioxidant Properties of Derivatives
Research has also been conducted on the antioxidant properties of derivatives of similar compounds. For instance, the antioxidant properties of bromophenols synthesized from reactions including bromination have been investigated, highlighting their potential effectiveness as antioxidants (Çetinkaya et al., 2012). Such studies are vital for understanding the potential applications of this compound in pharmaceuticals or other fields where antioxidant properties are desired.
4. Chemical Synthesis and Reactivity
The reactivity and chemical synthesis of similar compounds have also been a subject of research. For instance, studies on the regio- and chemoselective bromination of organic compounds provide valuable information on the synthesis and potential reactivity of this compound (Shirinian et al., 2012). This research is crucial for pharmaceutical and industrial applications where specific bromination patterns are required.
Safety and Hazards
Properties
IUPAC Name |
(4-bromo-2-chlorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFQUSBWXQEUHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696088 | |
| Record name | 1-(4-Bromo-2-chlorophenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874482-96-9 | |
| Record name | 1-(4-Bromo-2-chlorophenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Bromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione](/img/structure/B1527721.png)
![9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine](/img/structure/B1527725.png)



![2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol](/img/structure/B1527731.png)
![4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1527736.png)
